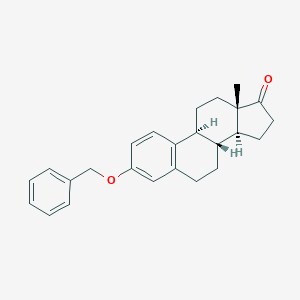

3-O-Benzyl Estrone

Descripción general

Descripción

3-O-Benzyl Estrone is a synthetic estrone derivative characterized by a benzyl ether group at the 3-hydroxy position of the steroidal A-ring. This modification enhances metabolic stability and alters receptor-binding properties compared to natural estrone . The compound has garnered attention for its antiproliferative and antimetastatic activities against hormone-independent breast cancer cells, mediated through microtubule stabilization and estrogen receptor (ER) modulation . Its structural flexibility allows for further derivatization at positions such as C-16, enabling the development of analogs with improved pharmacological profiles .

Métodos De Preparación

Classical Synthetic Routes for 3-O-Benzylation of Estrone

The benzylation of estrone at the 3-hydroxyl position represents the cornerstone of 3-O-benzyl estrone synthesis. Classical methods typically involve nucleophilic substitution reactions using benzyl halides or benzyl alcohols in the presence of a base.

Base-Mediated Benzylation

A widely adopted protocol involves reacting estrone with benzyl chloride in dimethylformamide (DMF) under reflux conditions, using potassium carbonate (K₂CO₃) as the base. This method achieves moderate yields (60–70%) but requires extended reaction times (12–24 hours) . Alternative bases such as sodium hydroxide (NaOH) in dichloromethane (CH₂Cl₂) have been employed in biphasic systems, reducing side reactions and improving regioselectivity. For instance, a study demonstrated that stirring estrone with benzyl chloride and 5% aqueous NaOH in CH₂Cl₂ at room temperature for 6 hours yielded this compound with 75% efficiency .

Solvent and Temperature Optimization

Polar aprotic solvents like DMF enhance reaction kinetics by stabilizing the transition state, whereas dichloromethane offers advantages in facile separation of aqueous and organic phases. Elevated temperatures (80–100°C) accelerate benzylation but may promote esterification or oxidation byproducts. A balance between temperature and reaction duration is critical; for example, refluxing in acetone at 60°C for 3 hours achieved an 82% yield in one protocol .

Modern Methodological Advancements in Benzylation Strategies

Recent innovations focus on improving selectivity, reducing environmental impact, and enabling one-pot syntheses.

Phase-Transfer Catalysis (PTC)

The use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in NaOH/CH₂Cl₂ systems has reduced reaction times to 2–4 hours while maintaining yields above 80% . This approach minimizes solvent usage and enhances interfacial contact between estrone and benzylating agents.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a green chemistry alternative, drastically shortening reaction times. A 2023 study reported that irradiating estrone with benzyl bromide and K₂CO₃ in DMF at 100°C for 15 minutes achieved a 90% yield, compared to 24 hours under conventional heating . This method also reduces solvent decomposition and energy consumption.

Large-Scale Production and Industrial Considerations

Industrial synthesis prioritizes cost-effectiveness, safety, and scalability.

Continuous Flow Reactors

Continuous flow systems enable precise control over reaction parameters, mitigating exothermic risks associated with benzylation. A pilot-scale study using a tubular reactor with immobilized K₂CO₃ achieved a throughput of 5 kg/day with 85% purity, demonstrating feasibility for large-scale production .

Solvent Recovery and Waste Management

Industrial processes often employ solvent recovery systems to minimize waste. For example, distillation units integrated into DMF-based reactors recover >95% of the solvent, reducing environmental and economic costs .

Purification and Characterization Techniques

Post-synthesis purification ensures product integrity, particularly for pharmaceutical applications.

Chromatographic Methods

Flash chromatography remains the gold standard for isolating this compound. A typical protocol uses silica gel and ethyl acetate/hexane (1:3 v/v) as the eluent, achieving >98% purity . High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients (70:30 to 95:5) provides rapid quantification, with detection limits of 0.1 µg/mL .

Table 1: Comparative Analysis of Purification Techniques

| Method | Stationary Phase | Eluent System | Purity (%) | Yield Recovery (%) |

|---|---|---|---|---|

| Flash Chromatography | Silica Gel | Ethyl Acetate/Hexane | 98.5 | 85 |

| HPLC | C18 | Acetonitrile/Water | 99.2 | 90 |

| Recrystallization | Ethanol/Water | - | 97.0 | 75 |

Spectroscopic Characterization

1H NMR (500 MHz, CDCl₃) confirms successful benzylation via characteristic signals: δ 5.03 (s, 2H, -OCH₂C₆H₅), 0.92 (s, 3H, 13-CH₃), and 6.73 (d, 1H, aromatic proton) . Mass spectrometry (ESI-MS) exhibits a molecular ion peak at m/z 361.2 [M+H]⁺, aligning with the theoretical molecular weight of 360.5 g/mol .

Optimization Strategies and Challenges in Synthesis

Byproduct Mitigation

Common byproducts include 3,17-dibenzyl estrone and oxidation products. Selective protection of the 17-keto group using tert-butoxycarbonyl (Boc) prior to benzylation reduces dibenzylation to <5% .

Catalytic Innovations

Palladium-catalyzed benzylation using benzyl alcohol under hydrogen atmosphere shows promise, achieving 88% yield without halide residues . However, catalyst costs remain prohibitive for industrial adoption.

Análisis De Reacciones Químicas

Protective Group Chemistry

Benzylation of Estrone

The 3-OH group of estrone undergoes benzylation using benzyl bromide under basic conditions ( ). Typical conditions:

This step prevents unwanted side reactions during subsequent modifications at C17 or ring D.

17-Keto Group Reduction

The 17-keto group in this compound derivatives is reduced to a hydroxyl group:

- Reagents : NaBH₄/CeCl₃·7H₂O ( )

- Solvent : MeOH/THF (2:1 to 5:1 v/v)

- Equivalents : 1–3 eq NaBH₄ per substrate

- Yield : 43% after crystallization ( )

This regioselective reduction preserves the benzyl ether while generating 17β-alcohols.

17-Hydroxy Oxidation

17β-Hydroxy derivatives are oxidized back to ketones using Jones reagent:

| Substrate | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| 17β-Hydroxy-3-O-benzyl | Jones reagent | 17-Keto-3-O-benzyl estrone | 92% |

Dehydrobromination

Formation of Δ¹⁵ double bond in ring D:

- Reagents : i-BuOK (2–6 eq)

- Solvent : DMSO (7–11 mL/g substrate) ( )

- Conditions : RT, 1 hr

- Yield : Quantitative (no purification required) ( )

Microwave-Assisted Nucleophilic Substitution

Aryl ether formation at C3 using fluorobenzonitriles:

- Reagents : 3-Fluorobenzonitrile, K₂CO₃

- Conditions : Microwave (300 W), DMSO, 5 min ramp to 189°C ( )

- Yield : 30–71% ( )

| Substrate | Nucleophile | Product | Yield | Source |

|---|---|---|---|---|

| This compound | 3-Fluorobenzonitrile | 3-(3-Cyanophenoxy)-17-keto ester | 30% |

Click Chemistry Functionalization

Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):

- Reagents : CuSO₄, sodium ascorbate

- Substrates : 16-Azidomethyl-3-O-benzyl estrone + propargyl-D-secoestrone ( )

- Yield : 60–85% ( )

Deprotection Strategies

While not explicitly detailed in provided sources, benzyl ethers are typically cleaved via:

- Hydrogenolysis : H₂/Pd-C in EtOH

- Acidic Conditions : BBr₃ in DCM (preserves ketones)

Aplicaciones Científicas De Investigación

Estrone Benzyl Ether has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various estrone derivatives with potential biological activities.

Biology: The compound is used in studies related to hormone receptor interactions and estrogenic activity.

Medicine: Research on Estrone Benzyl Ether includes its potential use in hormone replacement therapy and cancer treatment.

Industry: It is utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds

Mecanismo De Acción

Estrone Benzyl Ether exerts its effects by interacting with estrogen receptors in target cells. The compound binds to the estrogen receptor, leading to receptor dimerization and translocation to the cell nucleus. This interaction influences gene expression by binding to estrogen response elements (EREs) on DNA, resulting in various physiological responses .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Core-Modified Estrone Derivatives

16-Azidomethyl Substituted Analogs (16AABE and 16BABE) :

These analogs feature a 16-azidomethyl group alongside the 3-O-benzyl moiety. They exhibit superior antiproliferative activity (IC₅₀: 0.1–1 µM) against breast cancer cells compared to unmodified 3-O-benzyl estrone. Both compounds enhance tubulin polymerization by 40–60% in vitro, mimicking paclitaxel’s mechanism but with added estrogenic activity (EC₅₀: 0.01–0.1 nM in ER-luciferase assays) .D-Secoestrone Triazole Derivatives :

Opening the D-ring and introducing a triazole group at C-16 improves antiproliferative potency (IC₅₀: 2–5 µM vs. 10–20 µM for parent compounds). The 3-O-benzyl group in these derivatives enhances cellular uptake and microtubule binding .

Sulfamoylated Estrone Derivatives

- 2-MeOEMATE and 2-EtEMATE: These derivatives replace the 3-O-benzyl group with a sulfamate group. They inhibit breast cancer cell proliferation at nanomolar concentrations (IC₅₀: 10–50 nM) by disrupting microtubule dynamics and inducing G2/M arrest. Unlike this compound analogs, they lack estrogenic activity, reducing ER-related side effects . Key Differentiator: Non-estrogenic mechanism ideal for ER-negative tumors .

Non-Steroidal Estrone Sulfatase Inhibitors

- (p-O-Sulfamoyl)-N-Alkanoyl Tyramines: These non-steroidal inhibitors block estrone sulfatase (IC₅₀: 350 nM for tetradecanoyl tyramine), preventing local estrogen synthesis in tumors.

Mechanistic Comparisons

| Compound | Primary Target | Estrogenic Activity | Antiproliferative IC₅₀ | Key Mechanism |

|---|---|---|---|---|

| This compound | Microtubules, ER | High (EC₅₀: 0.01 nM) | 1–5 µM | Tubulin stabilization, ER activation |

| 16AABE/16BABE | Microtubules, ER | Moderate (EC₅₀: 0.1 nM) | 0.1–1 µM | Enhanced tubulin polymerization |

| 2-MeOEMATE | Microtubules | None | 10–50 nM | Microtubule disruption, BCL-2 phosphorylation |

| (p-O-Sulfamoyl)-Tyramines | Estrone sulfatase | None | 38 nM (MCF-7 cells) | Irreversible enzyme inhibition |

Research Findings and Clinical Implications

- Tubulin Polymerization: this compound analogs (e.g., 16AABE) increase polymerization rates by 40–60%, comparable to paclitaxel but with lower cytotoxicity to normal cells .

- Metastasis Inhibition : In Boyden chamber assays, 16AABE reduces breast cancer cell invasion by 70–80% at 1 µM, outperforming 2-MeOEMATE (50% reduction at 10 nM) .

- Structural Optimization : Introducing triazole or azidomethyl groups at C-16 improves bioavailability and target specificity. For example, 16β,17α-triazole derivatives show 10-fold higher potency than their 16α,17β counterparts .

Actividad Biológica

3-O-Benzyl Estrone (3-O-BE) is a synthetic derivative of estrone, notable for its significant biological activity, particularly in relation to estrogen receptors. This compound has garnered attention in medicinal chemistry due to its potential applications in hormone replacement therapy and cancer treatment. The following sections explore the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is characterized by the addition of a benzyl group at the 3-position of the estrone molecule. Its chemical formula is CHO, with a molecular weight of approximately 360.49 g/mol. The compound typically appears as a white solid and is soluble in organic solvents, making it suitable for various chemical applications.

The biological activity of 3-O-BE primarily stems from its interaction with estrogen receptors (ERs). Upon binding to ERs, 3-O-BE can activate estrogen signaling pathways, leading to the transcription of estrogen-responsive genes that regulate various physiological processes such as cell proliferation and differentiation. The compound's mechanism involves:

- Binding Affinity : 3-O-BE exhibits a well-defined binding affinity to ER alpha (ERα) and ER beta (ERβ), which are crucial for mediating estrogenic effects in target tissues.

- Regulation of Gene Expression : Activation of these receptors influences downstream gene expression involved in reproductive health, metabolic processes, and cancer progression.

Biological Activity

Research indicates that this compound possesses significant biological activities:

- Estrogenic Activity : The compound retains some estrogenic properties, allowing it to mimic natural estrogens. This characteristic is particularly useful in studies exploring estrogen signaling pathways.

- Antiproliferative Effects : Studies have demonstrated that 3-O-BE can inhibit cell proliferation in various cancer cell lines, particularly those related to gynecological cancers. For instance, it has shown low micromolar cell growth-inhibitory potential against human adherent cancer cell lines .

- Inhibition of Cancer Cell Migration : In vitro assays have revealed that 3-O-BE can inhibit the migration and invasive ability of breast cancer cells, suggesting its potential as an antimetastatic agent .

Comparative Biological Activity

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Estrone | CHO | Natural estrogen; primary precursor to estradiol. |

| 17β-Estradiol | CHO | More potent than estrone; primary endogenous estrogen. |

| 3-O-Sulfamoyl Estrone | CHNOS | Enhances water solubility; used for drug delivery. |

| 16α-Hydroxyestrone | CHO | Metabolite of estradiol; exhibits unique biological properties. |

The modification at the 3-position with a benzyl group in 3-O-BE alters its pharmacological profile, enhancing its potential as an inhibitor of estrogen-related pathways while still maintaining some level of estrogenic activity.

Research Findings and Case Studies

- Anticancer Properties : A study highlighted that compounds similar to 3-O-BE exhibited antiproliferative activities against human gynecological cancer cell lines. The introduction of a benzyl moiety was found to enhance the antiproliferative potential significantly .

- Cell Cycle Disruption : Flow cytometry analyses demonstrated that certain analogs of 3-O-BE could induce disturbances in the cell cycle, leading to increased hypodiploid populations in breast cancer cells .

- Microtubule Stabilization : Investigations into the mechanistic actions of related compounds revealed microtubule-stabilizing activity, further supporting their potential as anticancer agents .

Q & A

Basic Research Questions

Q. How is 3-O-Benzyl Estrone synthesized and characterized in laboratory settings?

- Methodological Answer : this compound is synthesized via selective benzylation at the 3-hydroxyl group of estrone using benzyl bromide or chloride under alkaline conditions (e.g., K₂CO₃ in DMF). The reaction is monitored by TLC, and purification is achieved via column chromatography. Characterization employs NMR (¹H and ¹³C) to confirm substitution patterns, FT-IR for functional group analysis, and high-resolution mass spectrometry (HRMS) for molecular weight validation . For derivatives like 3-O-Benzyl-16-O-tert-butoxycarbonyl estrone, orthogonal protecting groups are used to avoid side reactions during multi-step syntheses .

Q. What analytical methods are recommended for detecting this compound in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV or fluorescence detection is widely used. Molecularly imprinted polymers (MIPs) tailored for estrone derivatives can enhance selectivity in complex samples . For higher sensitivity, LC-MS/MS with electrospray ionization (ESI) is preferred, using deuterated internal standards (e.g., d₄-estrone) to correct for matrix effects . Method optimization should address potential interference from endogenous estrogens by adjusting mobile phase gradients (e.g., acetonitrile/water with 0.1% formic acid) and column chemistry (C18 or phenyl-hexyl phases) .

Advanced Research Questions

Q. How do structural modifications at the 16-position (e.g., azidomethyl or tert-butoxycarbonyl groups) influence the antiproliferative activity of this compound analogs?

- Methodological Answer : Substituents at the 16-position modulate steric hindrance and electronic effects, altering receptor binding or metabolic stability. For example, 16-azidomethyl derivatives exhibit enhanced cytotoxicity in ER+ breast cancer cells (MCF-7) by promoting reactive oxygen species (ROS) generation, as shown in sulforhodamine B (SRB) assays . Comparative studies using flow cytometry (cell cycle analysis) and Western blotting (apoptosis markers like caspase-3) are critical to dissect mechanisms. tert-Butoxycarbonyl groups at 16-O improve metabolic stability in vivo by resisting esterase cleavage, as demonstrated in pharmacokinetic studies using Sprague-Dawley rats .

Q. What experimental models are optimal for evaluating the antimetastatic potential of this compound derivatives?

- Methodological Answer : In vitro models include Boyden chamber assays to assess migration/invasion in MDA-MB-231 (triple-negative breast cancer) cells. In vivo, orthotopic xenografts in immunodeficient mice (e.g., NOD/SCID) allow quantification of metastatic nodules via bioluminescence imaging. Transcriptomic profiling (RNA-seq) of treated tumors can identify downregulated pathways (e.g., MMP-9, VEGF) . Dose-response studies should compare parent estrone to derivatives to establish structure-activity relationships (SAR).

Q. How can researchers address contradictory data on the estrogenic vs. anti-estrogenic effects of this compound analogs?

- Methodological Answer : Contradictions often arise from assay specificity (e.g., ERα vs. ERβ selectivity) or cell-contextual effects. Dual-luciferase reporter assays using ER-responsive elements (EREs) in Ishikawa (endometrial) vs. MCF-7 cells can clarify receptor specificity. Competitive binding assays with radiolabeled estradiol (³H-E₂) quantify ER affinity. Additionally, metabolomic profiling (e.g., LC-HRMS) identifies whether derivatives are converted to active estrogens (e.g., estrone sulfate) in hepatic microsomes .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

- Methodological Answer : Prodrug approaches (e.g., phosphate esters) enhance aqueous solubility. Nanocarriers (liposomes or PLGA nanoparticles) improve bioavailability by bypassing first-pass metabolism. For example, PEGylated liposomes loaded with this compound showed a 3.2-fold increase in plasma half-life in murine models compared to free drug . Physicochemical profiling (logP, pKa) using shake-flask or HPLC methods guides formulation design.

Q. Data Analysis & Interpretation

Q. How should researchers statistically analyze small-sample datasets for this compound studies, given the variability in hormone measurements?

- Methodological Answer : Multilevel regression models account for nested data structures (e.g., repeated measurements in animal cohorts). For estrone derivatives, log-transformation normalizes skewed hormone levels . Bayesian hierarchical models are robust for estimating variance components in underpowered studies. Tools like R (lme4 package) or Python (PyMC3) enable sensitivity analyses to assess outliers .

Q. What biomarkers are predictive of therapeutic response to this compound in hormone receptor-positive cancers?

- Methodological Answer : Serum E1S/E1 ratios and tumor receptor status (ER/PR/HER2) are key biomarkers. Immunohistochemistry (IHC) for STS (sulfatase) expression predicts activation of prodrug derivatives. In HER2+ cases, lower estrone levels correlate with resistance, necessitating multiplex assays (e.g., Luminex) to quantify cytokine/growth factor networks (e.g., EGFR, BDNF) .

Propiedades

IUPAC Name |

(8R,9S,13S,14S)-13-methyl-3-phenylmethoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O2/c1-25-14-13-21-20-10-8-19(27-16-17-5-3-2-4-6-17)15-18(20)7-9-22(21)23(25)11-12-24(25)26/h2-6,8,10,15,21-23H,7,9,11-14,16H2,1H3/t21-,22-,23+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSINETGATWEUAB-AHCIIZGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456391 | |

| Record name | Estrone Benzyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858-98-0 | |

| Record name | Estrone Benzyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8R,9S,13S,14S)-13-methyl-3-phenylmethoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.